molecular formula C2H2Br3F B1629336 1,1,2-Tribromo-1-fluoroethane CAS No. 420-88-2

1,1,2-Tribromo-1-fluoroethane

Cat. No.: B1629336
CAS No.: 420-88-2
M. Wt: 284.75 g/mol
InChI Key: WGBLBSMTZHIANX-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-1-fluoroethane is a compound used for pharmaceutical testing . It is a brominated volatile organic compound (VOC) found in polluted groundwater . It is a colorless liquid with a smell similar to chloroform .


Molecular Structure Analysis

The molecular formula of this compound is C2H2Br3F . It has a total of 7 bonds, including 5 non-H bonds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.748 Da . It is insoluble in water at room temperature but soluble in organic solvents .

Scientific Research Applications

Photoredox Catalysis in Synthetic Chemistry

Research highlights the significance of halogenated ethanes in photoredox catalysis, a field that has seen considerable interest for its potential in facilitating radical reactions through visible-light-induced processes. This approach is especially relevant for the fluoromethylation of carbon-carbon multiple bonds, an area of high interest due to the pharmaceutical and agrochemical applications of fluorinated compounds (Koike & Akita, 2016).

Spectroscopy and Conformational Analysis

Halogenated ethanes, including compounds similar to 1,1,2-Tribromo-1-fluoroethane, have been studied using nuclear magnetic resonance spectroscopy to determine conformational equilibria and rates of conformational interconversion. This research provides valuable insights into the molecular structure and behavior of halogenated ethanes, which could inform their use in materials science and molecular engineering (Weigert et al., 1970).

Electrophilic Fluorination Reagents

The development of electrophilic fluorination reagents is crucial for introducing fluorine atoms into organic molecules, a step of significant importance in the synthesis of fluorinated pharmaceuticals and agrochemicals. Studies on shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrate the ongoing research in this area, which could potentially apply to compounds like this compound for specific synthetic applications (Shao et al., 2015).

Safety and Hazards

When handling 1,1,2-Tribromo-1-fluoroethane, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

1,1,2-tribromo-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLBSMTZHIANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602914
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-88-2
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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